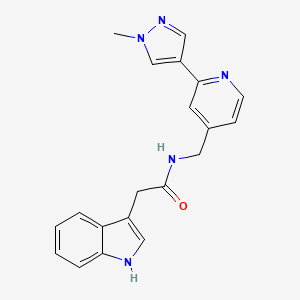
2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound featuring an indole ring system conjugated to an acetamide group and a pyrazolyl-pyridine moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazolyl-pyridine fragments. These fragments are then coupled using appropriate reagents and conditions to form the final product. Common synthetic routes may include:
Indole Synthesis: : The indole ring can be synthesized through Fischer indole synthesis or other methods involving the cyclization of tryptophan derivatives.
Pyrazolyl-Pyridine Synthesis: : The pyrazolyl-pyridine fragment can be synthesized through the reaction of pyridine derivatives with hydrazines under acidic or basic conditions.
Coupling Reaction: : The indole and pyrazolyl-pyridine fragments are then coupled using reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring consistent quality and yield. This may require optimization of reaction conditions, purification methods, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings using appropriate nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and other oxidizing agents.
Reduction: : LiAlH4, NaBH4, and other reducing agents.
Substitution: : Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the indole or pyridine rings.
Reduction Products: : Reduced forms of the compound, potentially leading to different functional groups.
Substitution Products: : Substituted derivatives at the pyridine or pyrazole rings.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The indole and pyrazole moieties are known to interact with biological targets, making it useful in studying biological processes.
Medicine: : It may have therapeutic potential due to its structural similarity to biologically active compounds.
Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential mechanisms could involve:
Binding to Receptors: : The indole and pyrazole rings may interact with specific receptors in the body, leading to biological responses.
Enzyme Inhibition: : The compound could inhibit certain enzymes, affecting metabolic pathways.
Molecular Pathways: : It may modulate various molecular pathways involved in cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of indole and pyrazolyl-pyridine moieties. Similar compounds include:
Indole Derivatives: : Compounds containing the indole ring, such as tryptophan derivatives.
Pyrazole Derivatives: : Compounds containing the pyrazole ring, such as pyrazole-based drugs.
Pyridine Derivatives: : Compounds containing the pyridine ring, such as pyridine-based pharmaceuticals.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of 2-(1H-indol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-13-16(12-24-25)19-8-14(6-7-21-19)10-23-20(26)9-15-11-22-18-5-3-2-4-17(15)18/h2-8,11-13,22H,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGQHOIACIVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2785777.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2785778.png)
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2785780.png)
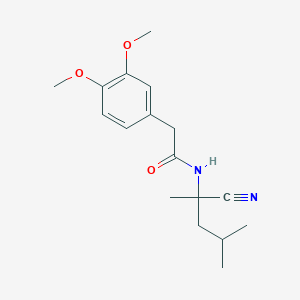
![5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2785782.png)
![1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)
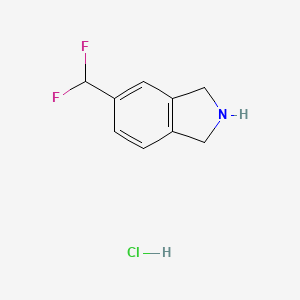

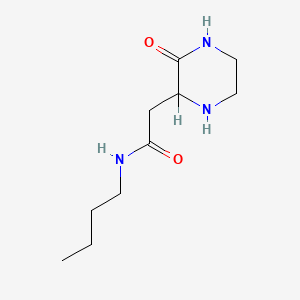

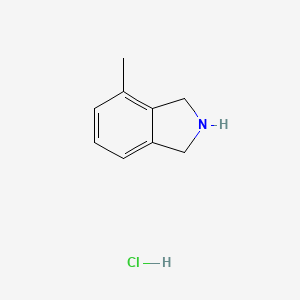
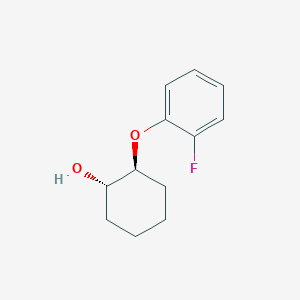
![(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785800.png)
